Methyl pseudolarate B

Descripción general

Descripción

Synthesis Analysis

The synthesis of pseudolaric acid B involves complex chemical reactions, employing metal-catalyzed [5 + 2] vinylcyclopropane-alkyne intramolecular cycloaddition to construct its polyhydroazulene core. Further elaboration to the tricyclic scaffold includes intramolecular alkoxycarbonyl radical cyclization and a highly diastereoselective cerium acetylide addition to a methyl ketone (Trost, Waser, & Meyer, 2007).

Molecular Structure Analysis

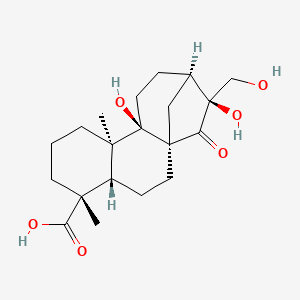

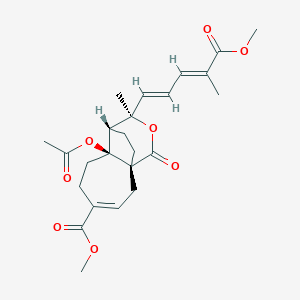

The molecular structure of pseudolaric acid B is characterized by its unique polyhydroazulene core and tricyclic scaffold. The construction of its quaternary center and acid side chain through sophisticated synthetic strategies highlights the complexity of its molecular architecture. The structural elucidation is often achieved through techniques such as NMR, MS, and X-ray crystallography.

Chemical Reactions and Properties

Pseudolaric acid B undergoes various chemical reactions that demonstrate its reactivity and functional group transformations. For instance, its synthesis involves reactions such as vinylcyclopropane-alkyne cycloaddition and alkoxycarbonyl radical cyclization. These reactions are pivotal for constructing its complex molecular framework and for introducing functional groups that define its chemical properties (Trost, Waser, & Meyer, 2007).

Physical Properties Analysis

The physical properties of pseudolaric acid B, such as melting point, solubility, and optical rotation, are influenced by its molecular structure. These properties are essential for understanding its behavior in different environments and for its formulation in various applications. Detailed physical property analysis requires empirical data obtained through experimental measurements.

Chemical Properties Analysis

The chemical properties of pseudolaric acid B encompass its reactivity towards different chemical agents and conditions. Its functional groups, such as the acetoxy and methyl ester groups, play significant roles in its chemical behavior, including its antitumor activities. The modification of these groups can lead to derivatives with varied biological activities, as demonstrated in studies on pseudolaric acid B derivatives (Ke Ying, 2007).

Aplicaciones Científicas De Investigación

Antifungal Properties : Pseudolaric acid B has been shown to exhibit significant antifungal activity against organisms like Trichophyton mentagrophytes, Torulopsis petrophilum, Microsporum gypseum, and Candida spp. Its effectiveness is comparable to amphotericin B, a standard antifungal medication (Li, Clark, & Hufford, 1995).

Immunosuppressive Activity : Pseudolaric acid B demonstrates selective inhibition of T lymphocyte proliferation and antigen‐specific T lymphocytes. It also suppresses the production of interleukin-2 (IL‐2), suggesting its potential as an immunosuppressive agent (Wei et al., 2013).

Anticancer Effects : Pseudolaric acid B exhibits substantial cytotoxicity against cancer cell lines, including multidrug-resistant ones. It disrupts cellular microtubule networks, induces cell cycle arrest at the G2-M transition, and leads to apoptosis. Its effectiveness has been demonstrated in various cancer cell lines, including gastric, prostate, and melanoma cells (Wong et al., 2005), (Tong et al., 2013).

Antihypertensive Properties : A study conducted in hypertensive mice demonstrated that pseudolaric acid B can decrease blood pressure, modulate monocyte/macrophage phenotypes, and alleviate myocardial fibrosis and hypertrophy, indicating its potential in treating hypertensive heart diseases (Yu et al., 2021).

Mecanismo De Acción

Target of Action

Methyl pseudolarate B is a natural diterpenoid compound that primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity.

Mode of Action

Methyl pseudolarate B acts as an inhibitor of PTP1B . It binds to the active site of the enzyme, preventing it from dephosphorylating its substrate proteins. This inhibition disrupts the normal function of PTP1B, leading to alterations in downstream signaling pathways. The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is reported to be 10.9 μM .

Biochemical Pathways

Inhibition of PTP1B can enhance insulin sensitivity and promote glucose uptake, potentially offering therapeutic benefits for conditions like diabetes .

Result of Action

The inhibition of PTP1B by Methyl pseudolarate B can lead to enhanced insulin sensitivity and improved glucose uptake. This could potentially result in therapeutic benefits for conditions like diabetes and obesity. More research is needed to fully understand the molecular and cellular effects of methyl pseudolarate b’s action .

Propiedades

IUPAC Name |

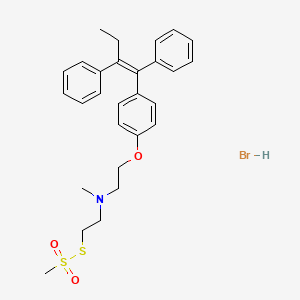

methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-methoxy-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-15(19(26)29-4)7-6-11-22(3)18-10-13-23(21(28)32-22)12-8-17(20(27)30-5)9-14-24(18,23)31-16(2)25/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,15-7+/t18-,22+,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNRJQIZAXOHQJ-KYNXZXPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314937 | |

| Record name | Methyl pseudolarate B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82508-34-7 | |

| Record name | Methyl pseudolarate B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82508-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pseudolarate B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.